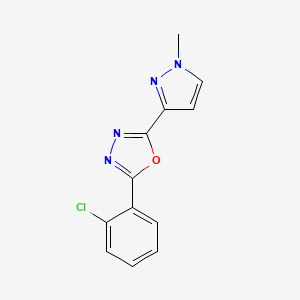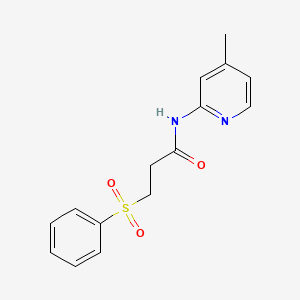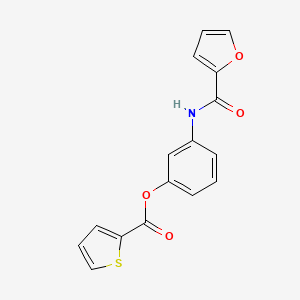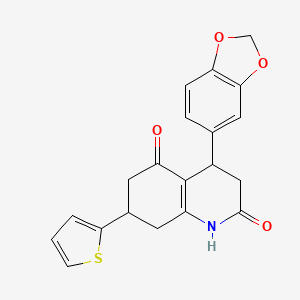![molecular formula C14H18N4O2 B4415728 N,N'-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4415728.png)
N,N'-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
Vue d'ensemble
Description
N,N'-diethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea, commonly known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since been used in a variety of applications, including personal insect repellents, household insecticides, and agricultural insecticides.
Mécanisme D'action
DEET works by interfering with the insect's ability to detect and locate its host. It disrupts the insect's olfactory system, making it difficult for the insect to detect the presence of a host. DEET also acts as an irritant to the insect's antennae, causing the insect to avoid the treated area.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. It is excreted primarily in the urine within 24 hours of application. DEET has been shown to have no significant effect on the central nervous system or other organs.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is highly effective in preventing bites from mosquitoes and ticks, making it a valuable tool in the prevention of mosquito-borne diseases. However, DEET can be expensive and difficult to obtain in large quantities, making it less practical for use in large-scale experiments.
Orientations Futures
There are several areas of research that could be explored in the future. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the mechanisms of insect repellents, including DEET, to better understand how they work and how they can be improved. Finally, there is a need for more research on the long-term effects of DEET exposure on human health and the environment.
Applications De Recherche Scientifique
DEET has been extensively studied for its effectiveness in repelling insects, specifically mosquitoes and ticks. It has been shown to be highly effective in preventing bites from these insects and reducing the risk of mosquito-borne diseases such as malaria, dengue fever, and Zika virus.
Propriétés
IUPAC Name |
1,3-diethyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-3-15-14(19)18(4-2)10-12-16-13(17-20-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGIRETVEKQBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-methyl-4-(1-piperidinylsulfonyl)phenoxy]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4415648.png)

![ethyl [1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4415677.png)
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4415682.png)

![N-butyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B4415700.png)

![3-(2-furyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4415709.png)
![N-allyl-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4415712.png)
![5-[(1-phenylethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4415719.png)
![4-{2-[(2-chlorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4415739.png)
![N-[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4415752.png)
![3-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B4415754.png)
